![molecular formula C14H8BrCl2N3O5 B2564395 [2-(2-Bromo-4-nitroanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate CAS No. 924159-10-4](/img/structure/B2564395.png)

[2-(2-Bromo-4-nitroanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

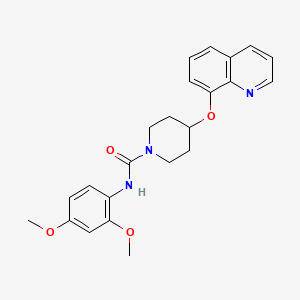

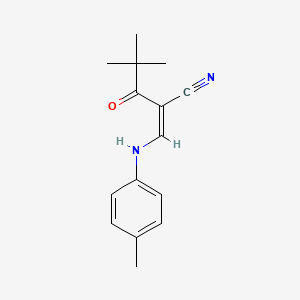

“[2-(2-Bromo-4-nitroanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate” is a synthetic organic compound with a complex molecular structure. It falls within the category of heterocyclic compounds due to the presence of a pyridine ring. The compound’s chemical formula is C~15~H~8~BrCl~2~N~3~O~4~.

Synthesis Analysis

The synthesis of this compound involves several steps, including bromination, nitration, and carboxylation. Researchers have reported various synthetic routes, but a common approach is the following:

- Bromination : Starting with 2,6-dichloropyridine-4-carboxylic acid, bromination occurs at the 2-position using a brominating agent (e.g., N-bromosuccinimide). This introduces the bromine atom.

- Nitration : The brominated intermediate undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The nitro group is introduced at the 4-position.

- Amidation : The nitro compound is then treated with aniline in the presence of a suitable coupling agent (e.g., DCC or EDC) to form the amide linkage.

- Esterification : Finally, the amide is esterified with ethyl oxalyl chloride to yield the target compound.

Molecular Structure Analysis

The molecular structure of “[2-(2-Bromo-4-nitroanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate” consists of the following key features:

- A pyridine ring with chloro substituents at the 2- and 6-positions.

- An amide linkage connecting the pyridine ring to the 2-(2-bromo-4-nitroanilino) group.

- The 2-(2-bromo-4-nitroanilino) moiety, which contributes to the compound’s biological activity.

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitutions, ester hydrolysis, and oxidative processes. Its reactivity depends on the functional groups present.

Physical And Chemical Properties Analysis

- Melting Point : The compound exhibits a melting point within a specific temperature range.

- Solubility : It may be soluble in certain organic solvents but sparingly soluble in water.

- Color : The compound’s color can vary based on its specific form (e.g., crystalline or amorphous).

Safety And Hazards

- Toxicity : Caution is warranted due to the presence of bromine and nitro groups. These can be toxic and may cause skin or eye irritation.

- Handling : Researchers should follow proper safety protocols when working with this compound, including using appropriate protective equipment.

Orientations Futures

Further investigations are needed to explore the compound’s potential applications, such as:

- Biological Activity : Assess its effects on specific cellular targets.

- Drug Development : Explore its potential as a lead compound for drug development.

- Structure-Activity Relationship (SAR) : Investigate modifications to enhance its efficacy or reduce toxicity.

Propriétés

IUPAC Name |

[2-(2-bromo-4-nitroanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrCl2N3O5/c15-9-5-8(20(23)24)1-2-10(9)18-13(21)6-25-14(22)7-3-11(16)19-12(17)4-7/h1-5H,6H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXRWCAWDKQCGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)NC(=O)COC(=O)C2=CC(=NC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrCl2N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2-Bromo-4-nitrophenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide](/img/structure/B2564316.png)

![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-YL)propanoic acid](/img/no-structure.png)

![ethyl 2-(5-chlorothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2564320.png)

![ethyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2564324.png)

![2,5-dichloro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2564328.png)

![2,4-dichloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2564331.png)

![(Z)-ethyl 1-isopropyl-2-((4-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2564335.png)